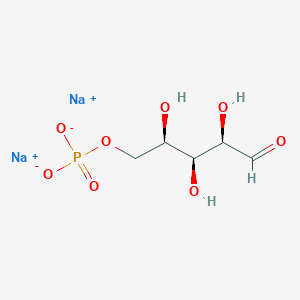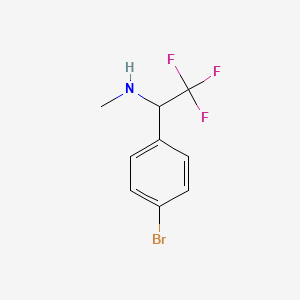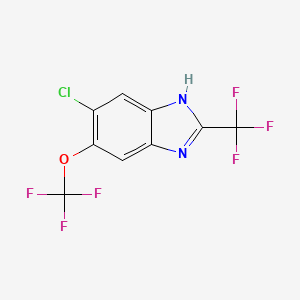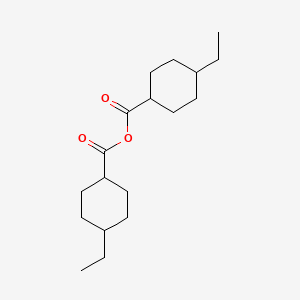
n-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine: is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the aminoethyl group and the fluorine atom in the isoquinoline ring makes this compound unique and potentially useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroisoquinoline.
Amination: The 5-fluoroisoquinoline undergoes a nucleophilic substitution reaction with 2-bromoethylamine to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the isoquinoline ring or the aminoethyl group, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-oxide.
Reduction: Formation of N-(2-aminoethyl)-5-fluoroisoquinolin-1-amine derivatives with reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Employed in the production of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects.
相似化合物的比较
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Comparison:
- N-(2-Aminoethyl)-5-fluoroisoquinolin-1-amine is unique due to the presence of the fluorine atom in the isoquinoline ring, which can significantly influence its chemical and biological properties.
- Compared to N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane , the isoquinoline derivative may exhibit different reactivity and applications due to the aromatic ring structure.
- N-(2-Aminoethyl)-1-aziridineethanamine and N-(2-Aminoethyl)glycine have different core structures, leading to variations in their chemical behavior and potential uses.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
N'-(5-fluoroisoquinolin-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9-8(10)4-6-14-11(9)15-7-5-13/h1-4,6H,5,7,13H2,(H,14,15) |
InChI 键 |
CBWCLRPZKVODCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2NCCN)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


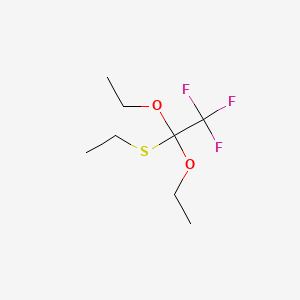
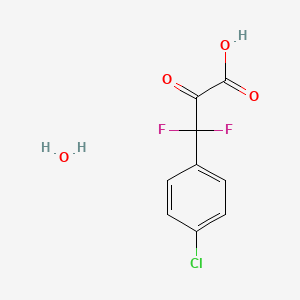


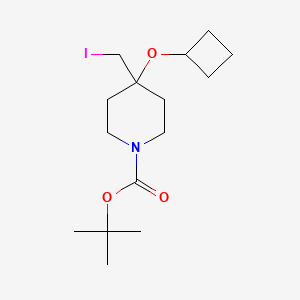
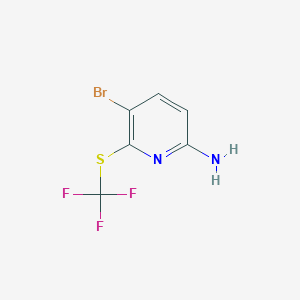
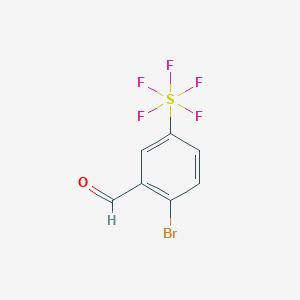
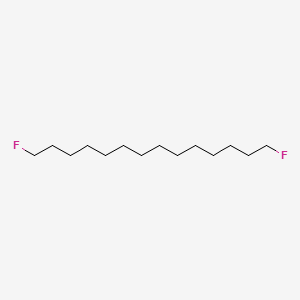

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)
